molecular formula C12H8ClI B1670732 Diphenyleneiodonium chloride CAS No. 4673-26-1

Diphenyleneiodonium chloride

Cat. No. B1670732
CAS RN: 4673-26-1
M. Wt: 314.55 g/mol
InChI Key: FCFZKAVCDNTYID-UHFFFAOYSA-M
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Description

Diphenyleneiodonium chloride (DPI) is an inhibitor of NADPH oxidase and a potent, irreversible, and time-, temperature-dependent iNOS/eNOS inhibitor . It also functions as a TRPA1 activator and selectively inhibits intracellular reactive oxygen species (ROS) . DPI can affect mitochondrial function and block neuron degeneration in Parkinson’s disease .


Molecular Structure Analysis

Diphenyleneiodonium chloride has the empirical formula C12H8ClI, with a molecular weight of 314.55 g/mol . The IUPAC name for this compound is Dibenziodolium chloride .


Chemical Reactions Analysis

Diphenyleneiodonium chloride is known to inhibit various flavoenzymes . It has been used in copper-catalyzed cross-coupling reactions of purines and diaryliodonium salts, synthesis of acetylenic arylselenides, and Sonogashira coupling reactions for the preparation of aryl alkynes .


Physical And Chemical Properties Analysis

Diphenyleneiodonium chloride appears as a solid, white substance . It has a melting point of 278 °C . It is soluble in DMSO: 9.80-10.20 mg/mL, clear, colorless to faintly yellow .

Scientific Research Applications

1. Inhibition of NADPH Oxidases Activity

  • Application Summary: DPI is used as a potent inhibitor of flavoenzymes including NADPH oxidases. It has been studied for its effects on p53-proficient and p53-deficient HCT116 human colon cancer cells and MCF-7 breast cancer cells .
  • Methods of Application: The study involved the temporal treatment of HCT116 and MCF-7 cancer cells (both p53 wild-type) with low, non-toxic doses of DPI .
  • Results: The treatment with DPI caused induction of senescence, that was correlated with decreased level of ROS and upregulation of p53/p21 proteins .

2. Effect on Intracellular Reactive Oxygen Species Metabolism

  • Application Summary: DPI is known to affect the metabolism of intracellular reactive oxygen species (ROS), particularly in relation to NADPH oxidase and mitochondrial function .
  • Methods of Application: The study investigated the effect of DPI on ROS metabolism and mitochondrial function in human amniotic membrane mesenchymal stromal cells (hAMSCs), human bone marrow mesenchymal stromal cells (hBMSCs), hBMSCs induced into osteoblast-like cells, and osteosarcoma cell line MG-63 .
  • Results: The study observed critical differences in ROS metabolism between the different cell types, which were linked to energy metabolism .

3. Reactant for Copper-catalyzed Cross Coupling Reactions

  • Application Summary: DPI is used as a reactant for copper-catalyzed cross coupling reactions of purines and diaryliodonium salts .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

4. Inhibitor of Nitric Oxide Synthetase

  • Application Summary: DPI is a potent and reversible inhibitor of nitric oxide synthetase from macrophages and endothelial cells. It can also affect mitochondrial function .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: DPI can block neuron degeneration in Parkinson′s disease and provides neuroprotection following focal cerebral ischemia .

5. Synthesis of Acetylenic Arylselenides

  • Application Summary: DPI is used as a reactant for the synthesis of acetylenic arylselenides .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Neuroprotection in Parkinson’s Disease

  • Application Summary: DPI can block neuron degeneration in Parkinson’s disease. It provides neuroprotection following focal cerebral ischemia .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: DPI provides neuroprotection following focal cerebral ischemia .

7. Sonogashira Coupling Reactions

  • Application Summary: DPI is used in Sonogashira coupling reactions for the preparation of aryl alkynes .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

8. C-H Functionalization

  • Application Summary: DPI is used in C-H functionalization for the synthesis of (arylmethylene)oxindoles .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Diphenyleneiodonium chloride is harmful if swallowed, inhaled, or absorbed through the skin. It causes eye, skin, and respiratory tract irritation . In the event of fire, it produces hazardous combustion gases or vapors .

Future Directions

Diphenyleneiodonium chloride exhibits potent antimicrobial activity against non-tuberculous mycobacteria and possesses a potentially new mechanism of action . It has also been shown to mitigate sciatic nerve damage by attenuating oxidative stress . In cancer research, DPI has been used to induce senescence in cancer cells . In microalgae, NADPH oxidase, which DPI inhibits, has been found to be an important element in the production of intracellular ROS .

properties

IUPAC Name

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFZKAVCDNTYID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196932
Record name Diphenyleneiodonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyleneiodonium chloride

CAS RN

4673-26-1
Record name Diphenyleneiodonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4673-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyleneiodonium chloride
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Record name Diphenyleneiodonium chloride
Source EPA DSSTox
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Record name Diphenyleneiodonium chloride
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Record name DIPHENYLENEIODONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,960
Citations
M Pandey, AK Singh, R Thakare, S Talwar… - Scientific Reports, 2017 - nature.com
… We identified diphenyleneiodonium chloride, a potent inhibitor of … Intriguingly, the diphenyleneiodonium chloride was also very … interaction between diphenyleneiodonium chloride …
Number of citations: 39 www.nature.com
K Piszczatowska, D Przybylska, E Sikora, G Mosieniak - Antioxidants, 2020 - mdpi.com
… The aim of our studies was to investigate the influence of low, non-toxic doses of diphenyleneiodonium chloride (DPI), a potent inhibitor of flavoenzymes including NADPH oxidases, …
Number of citations: 15 www.mdpi.com
S Zavadskis, A Weidinger, D Hanetseder, A Banerjee… - Pharmaceutics, 2020 - mdpi.com
… Effects of 30 min 10 µM and 100 µM diphenyleneiodonium chloride (DPI) in … Effects of 30 min 10 µM and 100 µM diphenyleneiodonium chloride (DPI) in nonpermeabilized MG-63 cells, …
Number of citations: 10 www.mdpi.com
DJ Morré - Antioxidants and Redox Signaling, 2002 - liebertpub.com
… The two activities are distinguished by a differential inhibition by the redox inhibitor diphenyleneiodonium chloride (DPI). Using both plasma membranes and cells, activity with NADPH …
Number of citations: 59 www.liebertpub.com
M Ostafin, MP Pruchniak, O Ciepiela, AZ Reznick… - Analytical …, 2016 - Elsevier
… In our study, the influence of diphenyleneiodonium chloride (DPI), which diminishes ROS production, was assessed in the context of neutrophil extracellular trap (NET) release. …
Number of citations: 21 www.sciencedirect.com
B Jung, T Li, S Ji, J Lee - Mycobiology, 2019 - Taylor & Francis
… In this study, we examined the effects of diphenyleneiodonium chloride (DPIC), an inhibitor of the superoxide producing enzyme NADPH oxidase, against fungal and bacterial plant …
Number of citations: 5 www.tandfonline.com
H Wang, Y Gao, L Wang, Y Yu, J Zhang, C Liu… - Journal of Advanced …, 2023 - Elsevier
… Imaging mass spectrometry (IMS) conjugated with chemical proteomics approach was conducted to explore the cells and proteins targeted by diphenyleneiodonium chloride (DPI). A …
Number of citations: 5 www.sciencedirect.com
T Osaki, Y Uchida, J Hirayama… - Biological and …, 2011 - jstage.jst.go.jp
… Here, we show in cultured zebrafish cells that diphenyleneiodonium chloride (DPI), an inhibitor of NADPH oxidase, both suppresses ERK/MAPK activation and efficiently reduces light-…
Number of citations: 29 www.jstage.jst.go.jp
X Yin, J Zhang, W Zhao, Z Liu, J Wang - Pharmacological Research, 2022 - Elsevier
Metabolic dysregulation is a hallmark of hepatocellular carcinoma (HCC). AMPK is a crucial hub of metabolic regulation during cancer progression. We show that phytochemical Levo-…
Number of citations: 4 www.sciencedirect.com
Q Fu, N Gao, F Che, G Xu, H Han, Q Su… - Journal of Integrative …, 2019 - imrpress.com
We examined synergistic effects of inhibiting reactive oxygen species generated from the mitochondria and from nicotinamide adenine dinucleotide phosphate oxidase on neurotoxicity. …
Number of citations: 2 www.imrpress.com

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